molecular formula C9H12ClFN2O4 B145145 2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro- CAS No. 139593-10-5

2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro-

Cat. No. B145145
M. Wt: 266.65 g/mol
InChI Key: HVCHQELPHFNPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro- is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is also known as Temozolomide, which is a chemotherapy drug used to treat brain tumors. However,

Mechanism Of Action

Temozolomide is a prodrug that is converted to its active form, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide), in the presence of water. MTIC then undergoes spontaneous decomposition to form a highly reactive methylating agent that can react with DNA and other cellular components. The methylation of DNA leads to the inhibition of DNA replication and ultimately cell death.

Biochemical And Physiological Effects

Temozolomide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been found to have immunomodulatory effects and can enhance the antitumor immune response. However, this compound can also cause DNA damage in normal cells, leading to potential toxicity and adverse effects.

Advantages And Limitations For Lab Experiments

Temozolomide is a widely used tool in scientific research due to its ability to induce DNA damage and its anticancer properties. It is relatively easy to synthesize and can be used in a variety of experimental settings. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the use of Temozolomide in scientific research. One potential application is in the development of new cancer therapies that target DNA methylation and repair mechanisms. This compound can also be used to investigate the role of DNA damage and repair mechanisms in aging and age-related diseases. Additionally, Temozolomide can be used in combination with other drugs or therapies to enhance their efficacy and reduce potential toxicity.
Conclusion:
In conclusion, Temozolomide is a chemical compound that has significant potential for use in scientific research. Its mechanism of action involves the inhibition of DNA synthesis, and it has been extensively studied for its anticancer properties. However, its potential toxicity and adverse effects need to be carefully considered, and appropriate safety measures should be taken when working with this compound. There are several future directions for the use of Temozolomide in scientific research, and it will continue to be a valuable tool in the investigation of DNA damage and repair mechanisms.

Synthesis Methods

Temozolomide is synthesized through a multistep process starting from 5-amino-1H-imidazole-4-carboxamide. The synthesis involves the use of various reagents and solvents, including acetic anhydride, trifluoroacetic acid, and N-methylmorpholine. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

Temozolomide has been extensively studied for its potential applications in scientific research. It has been found to have anticancer properties, and its mechanism of action involves the inhibition of DNA synthesis. This compound has been used in various studies to investigate the effects of DNA damage and repair mechanisms, as well as the role of DNA methylation in cancer development.

properties

CAS RN

139593-10-5

Product Name

2,4(1H,3H)-Pyrimidinedione, 3-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluoro-

Molecular Formula

C9H12ClFN2O4

Molecular Weight

266.65 g/mol

IUPAC Name

3-[2-(2-chloroethoxy)ethoxymethyl]-5-fluoro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H12ClFN2O4/c10-1-2-16-3-4-17-6-13-8(14)7(11)5-12-9(13)15/h5H,1-4,6H2,(H,12,15)

InChI Key

HVCHQELPHFNPLP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)COCCOCCCl)F

synonyms

1-((2-(2-chloroethoxy)ethoxy)methyl)-5-fluorouracil
CEEM-5-FU

Origin of Product

United States

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